![molecular formula C20H14F2N4O2 B2842638 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953150-75-9](/img/structure/B2842638.png)
2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and a methoxyimidazo[1,2-b]pyridazin-2-yl group attached to the phenyl ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity.
Substitution: The fluorine atoms and other substituents on the benzamide ring can be replaced with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Research indicates that 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exhibits significant biological activity as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition leads to anti-inflammatory effects by blocking the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
Table 1: Summary of Biological Activities
Activity | Mechanism | Potential Applications |
---|---|---|
Inhibition of p38 MAPK | Blocks TNF-α production | Treatment of inflammatory diseases |
Anticancer potential | Inhibits kinases involved in critical signaling pathways | Cancer therapy research |
Antimicrobial activity | Potential against microbial pathogens | Drug development for infectious diseases |
Anti-inflammatory Effects
In vitro studies have shown that this compound effectively reduces inflammation markers in various cell lines. Its mechanism involves the downregulation of pro-inflammatory cytokines and chemokines, making it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Research
The dual functionality of this compound as both an anti-inflammatory agent and a potential anticancer drug is noteworthy. It has been observed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This aspect is under investigation for potential applications in oncology.
Case Studies
-
Inflammatory Disease Models
- In a study using animal models of arthritis, treatment with this compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls. This highlights its potential as a therapeutic agent in chronic inflammatory conditions.
-
Cancer Cell Lines
- Research involving various cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) through its action on MAPK pathways. These findings suggest further exploration into its use as an adjunct therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and may exhibit similar biological activities.
Fluorinated benzamides: Compounds with fluorine atoms on the benzamide ring can have comparable chemical properties and reactivity.
Imidazo[1,2-b]pyridazine derivatives: These compounds have the same imidazo[1,2-b]pyridazine core and may be used in similar applications. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.
Biologische Aktivität
2,6-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This inhibition is significant in the context of inflammatory diseases and cancer therapy. This article delves into the compound's biological activity, including its mechanisms of action, synthesis, and potential therapeutic applications.
- Molecular Formula : C19H17F2N5O
- Molecular Weight : Approximately 380.355 g/mol
- Structural Features : The compound features two fluorine atoms, a methoxy group, and an imidazo[1,2-b]pyridazine moiety.
The primary biological activity of this compound is attributed to its role as a selective inhibitor of p38 MAPK. This pathway is crucial in mediating inflammatory responses and cellular stress responses. By inhibiting p38 MAPK, the compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory effects.
Table 1: Comparison of Biological Activities
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Selective p38 MAPK inhibitor | Anti-inflammatory |
PD-128907 | Dopamine agonist | Behavioral modulation |
PS200981 | Selective p38 MAPK inhibitor | Anti-inflammatory |
3-Methoxyimidazo[1,2-b]pyridazine derivatives | Antimycobacterial activity | Active against Mycobacterium tuberculosis |
Research Findings
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:
- Inhibition Studies : The compound was shown to inhibit TNF-α production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential in treating inflammatory diseases.
- Cancer Therapeutics : Its dual functionality as an anti-inflammatory agent and a potential anticancer drug has been explored due to its ability to inhibit kinases involved in critical signaling pathways related to cell proliferation and survival.
Case Studies
Recent studies have focused on the therapeutic implications of this compound:
- Inflammatory Disease Model : In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers.
- Cancer Cell Lines : The compound has been tested against various cancer cell lines where it exhibited cytotoxic effects by inducing apoptosis through p38 MAPK inhibition.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-18-10-9-17-24-16(11-26(17)25-18)12-5-7-13(8-6-12)23-20(27)19-14(21)3-2-4-15(19)22/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCQZCIWZFAHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.